Cas no 1384265-61-5 (6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one)
![6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one structure](https://ja.kuujia.com/scimg/cas/1384265-61-5x500.png)
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 6-氯-1,2-二氢吡唑[3,4-D]嘧啶-3-酮
- 6-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3(2H)-ONE
- 6-Chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol
- CL3550
- Y5806
- 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
-
- インチ: 1S/C5H3ClN4O/c6-5-7-1-2-3(8-5)9-10-4(2)11/h1H,(H2,7,8,9,10,11)
- InChIKey: DHTQPJXESRTUGD-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C2C(NNC2=N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- トポロジー分子極性表面積: 66.9
- 疎水性パラメータ計算基準値(XlogP): 0.7
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM289135-1g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
1384265-61-5 | 95% | 1g |
$283 | 2023-02-18 | |
Chemenu | CM289135-5g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
1384265-61-5 | 95% | 5g |
$842 | 2021-08-18 | |
Chemenu | CM289135-250mg |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
1384265-61-5 | 95% | 250mg |
$116 | 2023-02-18 | |
Chemenu | CM289135-5g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
1384265-61-5 | 95% | 5g |
$896 | 2023-02-18 |
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-oneに関する追加情報
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one: A Comprehensive Overview
The compound with CAS No. 1384265-61-5, known as 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo[3,4-D]pyrimidines, which are heterocyclic aromatic compounds with a unique fused ring system. The presence of a chlorine atom at the 6th position introduces distinct electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one as a lead compound in drug discovery. Its structural features make it an excellent candidate for exploring interactions with biological targets such as kinases and other enzyme systems. For instance, researchers have reported its ability to modulate specific signaling pathways, which could be exploited for therapeutic interventions in diseases like cancer and inflammatory disorders.
The synthesis of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one involves a multi-step process that typically includes the formation of intermediate heterocycles followed by functional group transformations. One notable approach involves the cyclization of appropriately substituted amidoximes or related precursors under controlled conditions. The introduction of the chlorine substituent is often achieved through electrophilic substitution reactions or via post-synthesis halogenation techniques.
From a pharmacological perspective, 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one has been evaluated for its bioactivity in various assays. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. For example, it has shown promise as a potential inhibitor of protein kinases such as PI3K/AKT/mTOR, which are often dysregulated in cancer cells.
Moreover, the compound's pharmacokinetic properties have been investigated to assess its suitability as an orally bioavailable drug candidate. Early data suggest that it exhibits moderate solubility and permeability profiles, which are critical for effective drug delivery. However, further optimization may be required to enhance its bioavailability and reduce potential toxicity profiles.
In terms of structural modifications, researchers have explored analogs of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one by introducing additional substituents at various positions on the heterocyclic ring system. These modifications aim to improve potency, selectivity, and pharmacokinetic properties while maintaining the core structural features responsible for biological activity.
The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one with its target proteins. Docking studies and molecular dynamics simulations have provided insights into the binding modes and key residues involved in ligand-receptor interactions. This information is invaluable for guiding further optimization efforts and rational drug design.
Looking ahead, the development of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one into a clinically relevant therapeutic agent will depend on several factors, including its safety profile, efficacy in animal models, and scalability of synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this area.
In conclusion, 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one represents a promising lead compound with significant potential in drug discovery and development. Its unique structural features and biological activity make it an attractive target for further research. As new findings emerge from ongoing studies, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and therapeutic interventions.
1384265-61-5 (6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one) 関連製品
- 1261840-74-7(3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde)
- 1923082-67-0(4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile)
- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)
- 1567930-26-0((1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol)
- 167837-39-0(2-Ethoxy-N-methyl-1-ethanamine hydrochloride)
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 2227708-29-2((2S)-2-(heptan-4-yl)oxirane)
- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)
- 2169390-67-2(tert-Butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate)
- 383145-27-5(4-(3-Chlorophenyl)-1,3-thiazole)




